![molecular formula C5H13ClN2O2S B1490532 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride CAS No. 2155856-56-5](/img/structure/B1490532.png)
1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride are not detailed in the literature, pyrrolidine compounds are known for their versatility in chemical reactions .Physical And Chemical Properties Analysis
1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Rearrangement
- Chiral Pyrrolidin-3-ones Formation : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to a reaction that unexpectedly yielded pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes, showcasing the compound's role in the synthesis of important heterocyclic structures (Králová et al., 2019).
Catalysis and Chemical Reactions
- Enantioselective Formal [3+3] Annulation : Demonstrated an enantioselective formal [3+3] annulation reaction of cyclic ketones with enones, highlighting the use of pyrrolidine-thiourea as a catalyst for constructing bicyclic skeletons with high enantioselectivities (Cao et al., 2007).
- Cationic Cyclisations Terminator : Showed that trifluoromethanesulfonic acid is an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to pyrrolidines, demonstrating the compound's utility in forming polycyclic systems efficiently (Haskins & Knight, 2002).
- Aminodifluoromethylation of Unactivated Alkenes : A photoredox catalyzed aminodifluoromethylation process was developed using HCF2SO2Cl as the radical source, with sulfonamides acting as nucleophiles to form pyrrolidines and lactones, indicating a method for synthesizing diverse pyrrolidine structures (Zhang et al., 2015).
Chemical Properties and Studies
- Corrosion Inhibition : Research into novel corrosion inhibitors found that pyrrolidine derivatives are effective in inhibiting steel corrosion in acidic environments, showcasing the compound's utility beyond organic synthesis and catalysis (Bouklah et al., 2006).
- Photoredox-Catalyzed Intramolecular Reactions : Developed a method for the intramolecular aminodifluoromethylation of unactivated alkenes, demonstrating the use of sulfonamides in a tandem addition/oxidation/cyclization process to form pyrrolidines, highlighting the compound's role in innovative synthetic methodologies (Zhang et al., 2015).
Safety and Hazards
The safety data sheet for 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets
Mode of Action
The exact mode of action of 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is currently unknown. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes caused by 1-Pyrrolidin-2-ylmethanesulfonamide hydrochloride require further investigation.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence several biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Result of Action
As mentioned earlier, pyrrolidine derivatives have been associated with a wide range of biological activities
properties
IUPAC Name |
pyrrolidin-2-ylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWOOXPQEVAIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyrrolidin-2-yl)methanesulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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